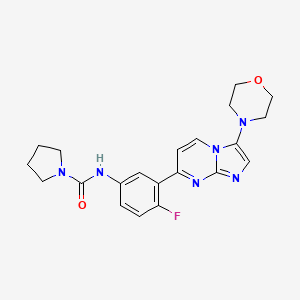
Boc-Val-Dil-Dap-Phe-OMe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Val-Dil-Dap-Phe-OMe is a compound used primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). These conjugates are a class of targeted cancer therapies that combine the specificity of antibodies with the cytotoxicity of drugs. The compound’s full name is methyl ( (2R,3R)-3- ( (S)-1- ( (3R,4S,5S)-4- ( (S)-2- ( ( ( (tert-butoxycarbonyl)oxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoyl)-L-phenylalaninate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Dil-Dap-Phe-OMe involves multiple steps, typically starting with the protection of amino acids and subsequent coupling reactions. The tert-butoxycarbonyl (Boc) group is used to protect the amino group, while the methoxy group (OMe) is introduced to protect the carboxyl group. The synthesis involves the use of reagents such as diisopropyl azodicarboxylate (DIAD) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCI) for coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically stored at -20°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Val-Dil-Dap-Phe-OMe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove protective groups.
Substitution: The compound can undergo substitution reactions to replace functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H₂O₂).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄).
Substituting agents: Such as sodium azide (NaN₃) for azide substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can yield deprotected amino acids .
Applications De Recherche Scientifique
Boc-Val-Dil-Dap-Phe-OMe is widely used in scientific research, particularly in the following fields:
Chemistry: As a cleavable linker in the synthesis of complex molecules.
Biology: In the development of ADCs for targeted cancer therapy.
Medicine: As a component in drug delivery systems.
Industry: In the production of pharmaceuticals and bioconjugates .
Mécanisme D'action
The mechanism of action of Boc-Val-Dil-Dap-Phe-OMe involves its role as a cleavable linker in ADCs. The compound facilitates the attachment of cytotoxic drugs to antibodies, which then target specific cancer cells. Upon reaching the target cells, the linker is cleaved, releasing the cytotoxic drug to exert its effects. This targeted delivery minimizes damage to healthy cells and enhances the efficacy of the treatment .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Val-Dil-Dap-OH: Another cleavable linker used in ADC synthesis.
Boc-Val-Dil-Dap-Doe: A derivative used in similar applications.
Boc-Val-Dil-Dap-Nrp: Another related compound used in ADC development
Uniqueness
Boc-Val-Dil-Dap-Phe-OMe is unique due to its specific structure, which provides optimal stability and cleavability for ADC applications. Its ability to form stable conjugates and release drugs under specific conditions makes it a valuable tool in targeted cancer therapy .
Propriétés
Formule moléculaire |
C39H64N4O8 |
|---|---|
Poids moléculaire |
716.9 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(2S)-3-oxo-1-phenylbutan-2-yl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C39H64N4O8/c1-13-25(4)34(42(10)37(47)33(24(2)3)41-38(48)51-39(7,8)9)31(49-11)23-32(45)43-21-17-20-30(43)35(50-12)26(5)36(46)40-29(27(6)44)22-28-18-15-14-16-19-28/h14-16,18-19,24-26,29-31,33-35H,13,17,20-23H2,1-12H3,(H,40,46)(H,41,48)/t25-,26+,29-,30-,31+,33-,34-,35+/m0/s1 |
Clé InChI |
CEXFOGNATYRFPD-NTRIPLICSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)C)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)C)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[1-(3,5-Dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid](/img/structure/B11932604.png)
![N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride](/img/structure/B11932608.png)
![[(1S,17S,18R,19R,20R,21S,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,14,25-trimethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B11932613.png)


![N-[(2S)-1-[(4-cyanophenyl)amino]-4-cyclopropyl-1-oxidanylidene-butan-2-yl]-3,6,6-trimethyl-4-oxidanylidene-5,7-dihydro-1H-indole-2-carboxamide](/img/structure/B11932620.png)
![2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid;hydrochloride](/img/structure/B11932633.png)
![ethyl (E)-4-[(4S,5R)-5-[(S)-hexoxy(phenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-4-oxobut-2-enoate](/img/structure/B11932651.png)
![N-[(7S)-4-[(3S,4S,5R)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide](/img/structure/B11932661.png)

![6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide](/img/structure/B11932678.png)
![1-[4-(dimethylamino)-4-methylpent-2-ynoyl]-N-[1-[[22-ethyl-21-[2-(1-methoxyethyl)pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-fluoro-N-methylpiperidine-4-carboxamide](/img/structure/B11932680.png)


